molecular formula C11H14ClNO B7847910 2-Chloro-N-(3,4-dimethyl-benzyl)-acetamide

2-Chloro-N-(3,4-dimethyl-benzyl)-acetamide

Cat. No.: B7847910
M. Wt: 211.69 g/mol
InChI Key: DMXMTYHOMMQRFF-UHFFFAOYSA-N
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Description

2-Chloro-N-(3,4-dimethylbenzyl)-acetamide is a chloroacetamide derivative characterized by a benzyl group substituted with methyl groups at the 3- and 4-positions of the aromatic ring. The compound’s structure features a chloroacetamide backbone, where the chlorine atom is attached to the α-carbon of the acetamide chain.

Crystallographic studies reveal that the compound crystallizes in an asymmetric unit containing two molecules. The N–H bond conformation alternates between syn and anti relative to the meta-methyl substituent, while the C=O bond remains anti to both the N–H bond and side-chain methylene hydrogens. Intermolecular N–H⋯O hydrogen bonding stabilizes the crystal lattice, forming parallel chains along the b-axis . This structural behavior is consistent with other chloroacetamides, such as 2-chloro-N-(2,4-dimethylphenyl)acetamide and 2-chloro-N-(3-methylphenyl)acetamide, highlighting shared conformational trends in this class .

Properties

IUPAC Name

2-chloro-N-[(3,4-dimethylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8-3-4-10(5-9(8)2)7-13-11(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXMTYHOMMQRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of 3,4-Dimethylbenzylamine

The most efficient route involves reacting 3,4-dimethylbenzylamine with chloroacetyl chloride in the presence of a base. This one-step method avoids intermediate isolation, streamlining production:

Reaction Equation:

3,4-Dimethylbenzylamine+ClCH2COClBase2-Chloro-N-(3,4-dimethylbenzyl)acetamide+HCl\text{3,4-Dimethylbenzylamine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Base}} \text{2-Chloro-N-(3,4-dimethylbenzyl)acetamide} + \text{HCl}

Procedure:

  • Solvent System: Toluene-water biphasic mixture (4:1 v/v) ensures solubility of both organic and inorganic phases.

  • Base Selection: Sodium carbonate (1.5 equivalents) neutralizes HCl, preventing side reactions.

  • Temperature Control: Chloroacetyl chloride is added dropwise at 15°C to minimize exothermic side reactions.

  • Workup: Rotary evaporation removes toluene, followed by filtration and drying.

Performance Metrics:

ParameterValue
Yield89–93%
Purity (HPLC)98.3–99.8%
Reaction Time3–4 hours

Alternative Pathway via Chloroacetic Anhydride

For industrial scalability, chloroacetic anhydride serves as a less volatile acylating agent:

Procedure:

  • Reagent Ratios: 3,4-Dimethylbenzylamine (1.0 mol) reacts with chloroacetic anhydride (1.1 mol) in dichloromethane.

  • Catalysis: Triethylamine (1.2 mol) accelerates anhydride activation.

  • Purification: Recrystallization using methyl tert-butyl ether:methanol (5:1 v/v) enhances purity to >99%.

Advantages:

  • Reduced toxicity compared to chloroacetyl chloride.

  • Higher thermal stability for large-scale reactions.

Optimization of Reaction Conditions

Solvent Screening

Solvent polarity directly impacts reaction kinetics and product solubility:

SolventDielectric Constant (ε)Yield (%)Purity (%)
Toluene2.49398.3
Dichloromethane8.99197.2
Ethyl Acetate6.08295.1

Data adapted from

Toluene’s low polarity minimizes byproduct formation, while dichloromethane’s higher dielectric constant facilitates faster reaction rates.

Base Selection and Stoichiometry

Bases influence reaction efficiency by scavenging HCl:

BasepKa_aEquivalentsYield (%)
Sodium Carbonate10.31.593
Triethylamine10.71.290
Potassium Carbonate10.32.087

Data adapted from

Sodium carbonate provides optimal balance between cost and efficacy, while triethylamine offers superior solubility in organic phases.

Purification and Characterization

Recrystallization Protocols

Post-synthesis purification eliminates residual amines and acylating agents:

Methyl Tert-Butyl Ether:Methanol System:

  • Ratio: 5:1 v/v

  • Temperature: 15–25°C

  • Purity Enhancement: 96.8% → 99.8%

Ethanol-Water System:

  • Ratio: 3:1 v/v

  • Temperature: 0–5°C

  • Purity Enhancement: 93.3% → 97.5%

Spectroscopic Characterization

1^1H NMR (DMSO-d6_6, 300 MHz):

  • δ 2.21 (s, 6H, Ar–CH3_3)

  • δ 3.68 (s, 2H, CO–CH2_2–Cl)

  • δ 4.42 (d, 2H, J = 5.4 Hz, N–CH2_2–Ar)

  • δ 7.12–7.25 (m, 3H, aromatic H)

FAB-MS: m/z 228.1 [M+H]+^+

Comparative Analysis with Analogous Compounds

Halogen Substituent Effects

Chlorine’s electronegativity enhances electrophilicity compared to bromine or iodine analogs:

CompoundYield (%)Purity (%)
2-Bromo-N-(3,4-dimethylbenzyl)acetamide8595.2
2-Iodo-N-(3,4-dimethylbenzyl)acetamide7892.7

Data synthesized from

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3,4-dimethyl-benzyl)-acetamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products such as N-(3,4-dimethyl-benzyl)-acetamide derivatives.

    Oxidation: Products like sulfoxides or sulfones.

    Reduction: Products such as N-(3,4-dimethyl-benzyl)-ethylamine.

Scientific Research Applications

Chemistry

2-Chloro-N-(3,4-dimethyl-benzyl)-acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its chemical reactivity allows it to participate in various reactions:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction Reactions: The compound can be oxidized to form sulfoxides or sulfones and reduced to yield amines.

Table 1: Types of Reactions and Conditions

Reaction TypeReagents UsedConditions
Nucleophilic SubstitutionSodium azide, potassium thiocyanateMild conditions
OxidationHydrogen peroxideStandard lab conditions
ReductionLithium aluminum hydrideAnhydrous conditions

Biology

Research has indicated potential biological activities of this compound, including antimicrobial and anticancer properties. Studies are ongoing to explore its mechanism of action:

  • Mechanism of Action: The chloro group acts as an electrophile facilitating nucleophilic attacks by biological molecules. The benzyl and acetamide groups interact with various enzymes and receptors.

Case Study: Anticancer Activity
A study investigated the compound's effect on cancer cell lines, revealing that it inhibits cell proliferation through apoptosis induction. Further research is required to elucidate the specific pathways involved.

Medicine

Due to its structural similarity to bioactive compounds, this compound is explored for drug development. It may serve as a lead compound for designing new pharmaceuticals targeting specific diseases.

Table 2: Potential Medicinal Applications

Application AreaDescription
Antimicrobial AgentsInvestigated for efficacy against bacteria and fungi
Anticancer DrugsPotential lead compound in cancer therapy
Neurological DisordersPossible applications in treatments due to molecular interactions

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3,4-dimethyl-benzyl)-acetamide involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The benzyl and acetamide groups can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloroacetamide derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison of 2-Chloro-N-(3,4-dimethylbenzyl)-acetamide with structurally related analogs:

Herbicidal Chloroacetamides

Compounds such as acetochlor [2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide], alachlor [N-(methoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide], and metolachlor [2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide] are widely used as pre-emergent herbicides. Key differences include:

  • Substituent Effects: Herbicidal analogs feature alkoxyalkyl groups on the nitrogen atom, enhancing lipophilicity and soil persistence.
  • Metabolism and Toxicity: Herbicides undergo metabolic activation to carcinogenic dialkylbenzoquinone imines via intermediates like CDEPA (2-chloro-N-(2,6-diethylphenyl)acetamide) and CMEPA (2-chloro-N-(2-methyl-6-ethylphenyl)acetamide). Rat liver microsomes metabolize these compounds 3–5 times faster than human microsomes, with CYP3A4 and CYP2B6 as key enzymes . The 3,4-dimethylbenzyl group in the target compound may alter metabolic pathways, though specific data are lacking.

Nitro- and Halogen-Substituted Analogs

Derivatives such as 2-Chloro-N-(3-nitrophenyl)acetamide (mp: 91–92°C) and 2-Chloro-N-(4-nitrophenyl)acetamide (mp: 120–121°C) demonstrate substituent-dependent properties:

  • IR spectra of nitro derivatives show distinct N–H stretches (~3374–3393 cm⁻¹) and carbonyl peaks (~1649–1670 cm⁻¹) .

Methoxy and Heterocyclic Derivatives

  • 2-Chloro-N-(3,4-dimethoxybenzyl)-acetamide (EN300-02012, MW: 257.81) differs by methoxy substituents, which enhance solubility via hydrogen bonding. This contrasts with the hydrophobic methyl groups in the target compound .
  • Thiazole-linked analogs (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) feature heterocyclic moieties that improve coordination ability and antimicrobial activity. The dichlorophenyl-thiazole twist angle (61.8°) in such compounds may influence binding to biological targets .

Table 1: Comparative Data of Selected Chloroacetamides

Compound Name Molecular Weight Substituents Melting Point (°C) Key Applications
2-Chloro-N-(3,4-dimethylbenzyl)-acetamide - 3,4-dimethylbenzyl Not reported Structural studies
Acetochlor 269.8 Ethoxymethyl, 2-ethyl-6-methylphenyl - Herbicide
2-Chloro-N-(3-nitrophenyl)acetamide 214.6 3-nitrophenyl 91–92 Antidepressant research
2-Chloro-N-(2,5-dichlorobenzyl)-acetamide 252.5 2,5-dichlorobenzyl - Antimicrobial studies

Biological Activity

2-Chloro-N-(3,4-dimethyl-benzyl)-acetamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features a chloro group that can participate in nucleophilic substitutions, as well as a benzyl group that enhances its interaction with biological targets. Its structure can be represented as follows:

  • Chemical Formula : C12_{12}H14_{14}ClN
  • Molecular Weight : 223.7 g/mol

The biological activity of this compound is primarily attributed to its electrophilic chloro group, which facilitates nucleophilic attacks by biological molecules. The benzyl and acetamide moieties allow for interactions with various enzymes and receptors, potentially modulating their activity and leading to therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of 2-chloro-N-alkyl/aryl acetamides exhibit significant antibacterial and antifungal properties. A study evaluated the compound against several bacterial strains, revealing notable inhibitory effects:

Bacterial Strain Zone of Inhibition (mm)
E. coli (ATCC 25922)30
Pseudomonas aeruginosa (ATCC 27853)35
Staphylococcus aureus (ATCC 25923)36

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. One study reported its effectiveness against several cancer cell lines, demonstrating promising cytotoxicity:

Cell Line IC50_{50} (µM)
HEPG2 (liver cancer)1.18
MCF7 (breast cancer)0.67
SW1116 (colon cancer)0.80

These findings indicate that the compound may inhibit cancer cell proliferation effectively, comparable to established chemotherapeutic agents .

Case Studies and Research Findings

  • Anticancer Screening : In a comprehensive screening of various acetamide derivatives, compounds similar to this compound exhibited IC50_{50} values significantly lower than standard treatments like doxorubicin, indicating their potential as effective anticancer agents .
  • Molecular Docking Studies : Molecular docking studies have shown that this compound has strong binding affinities with target proteins involved in cancer progression. The binding energy values were favorable compared to other known inhibitors, suggesting its viability as a lead compound for further drug development .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-N-(3,4-dimethyl-benzyl)-acetamide, and what key reaction parameters should be optimized?

  • Methodology : A common approach involves reacting substituted benzylamines with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine is used as a base to neutralize HCl byproducts. Key parameters include maintaining low temperatures (0–5°C) to minimize side reactions and ensuring stoichiometric control of reagents. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the pure acetamide derivative .
  • Critical Parameters : Temperature control, reagent purity, and inert reaction conditions are essential to avoid hydrolysis or undesired substitutions.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the acetamide backbone and substitution pattern on the benzyl group. For example, the methyl groups on the benzyl ring appear as distinct singlets in 1^1H NMR .
  • X-ray Crystallography : Resolves the spatial arrangement of substituents, particularly the orientation of the chloro and methyl groups. A related compound, 2-chloro-N-(2,4-dichlorophenyl)acetamide, showed a twisted phenyl ring (61.8° dihedral angle) relative to the acetamide group, influencing reactivity .
    • Validation : Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular integrity.

Q. How does the compound’s solubility profile impact experimental design in different solvents?

  • Solubility Data : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMF, DMSO) and moderately in dichloromethane. Hydrolysis is observed under strongly acidic/basic conditions, generating 3,4-dimethylbenzylamine and acetic acid derivatives .
  • Experimental Implications : Use DMF or DMSO for biological assays requiring aqueous compatibility. Avoid prolonged exposure to protic solvents to prevent degradation.

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of nucleophilic substitution reactions at the chloroacetamide group?

  • Strategies :

  • Reagent Selection : Sodium amide or thiourea in DMF promotes selective substitution at the chloro site while preserving the acetamide group. For example, thiourea yields thioacetamide derivatives with >80% efficiency .
  • Temperature Modulation : Lower temperatures (−20°C) favor mono-substitution, while higher temperatures (40°C) may lead to di-substitution or ring chlorination .
    • Analytical Validation : Monitor reaction progress via TLC and LC-MS to confirm intermediate formation.

Q. How should contradictory bioactivity data between antimicrobial and anticancer assays be reconciled?

  • Case Study : In antimicrobial assays (), chloroacetamide derivatives showed MIC values of 8–16 µg/mL against Staphylococcus aureus. However, in anticancer screens (), similar compounds exhibited IC50_{50} > 50 µM against HeLa cells.
  • Resolution :

  • Assay Conditions : Differences in cell membrane permeability (e.g., Gram-positive vs. eukaryotic cells) and metabolic activity may explain disparities.
  • Structural Tuning : Introduce hydrophilic groups (e.g., sulfonamides) to enhance eukaryotic cell uptake while retaining antimicrobial activity .

Q. What computational modeling approaches predict the compound’s interactions with biological targets?

  • Methods :

  • Docking Simulations : Use AutoDock Vina to model interactions with enzymes like cytochrome P450 or bacterial dihydrofolate reductase. The chloro group’s electronegativity and methyl steric effects are critical for binding affinity .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. For example, a related pyrido-pyrimidine scaffold showed sustained hydrogen bonding with kinase active sites .
    • Validation : Correlate computational results with experimental IC50_{50} or Ki values to refine predictive models.

Data Contradictions and Resolution

Q. Why do structural analogs of this compound exhibit varying biological activities despite similar substitution patterns?

  • Example : 2-Chloro-N-(3,4-dimethylphenyl)acetamide (target compound) vs. 2-chloro-N-(2,6-dimethylphenyl)acetamide (). The latter shows reduced antimicrobial activity due to steric hindrance from ortho-methyl groups.
  • Resolution :

  • Steric Maps : Generate Connolly surfaces to visualize accessible binding pockets.
  • QSAR Modeling : Correlate para-substituent electronegativity with bioactivity trends .

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